5-Aminopiperidin-2-one;dihydrochloride

Catalog No.
S15910256
CAS No.
M.F
C5H12Cl2N2O
M. Wt
187.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminopiperidin-2-one;dihydrochloride

Product Name

5-Aminopiperidin-2-one;dihydrochloride

IUPAC Name

5-aminopiperidin-2-one;dihydrochloride

Molecular Formula

C5H12Cl2N2O

Molecular Weight

187.06 g/mol

InChI

InChI=1S/C5H10N2O.2ClH/c6-4-1-2-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H

InChI Key

YURPXBDYYDFFLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC1N.Cl.Cl

5-Aminopiperidin-2-one;dihydrochloride is a chemical compound characterized by the molecular formula C5H12Cl2N2OC_5H_{12}Cl_2N_2O and a molecular weight of approximately 150.61 g/mol. It is a derivative of piperidine, featuring an amino group at the 5-position and a carbonyl group at the 2-position. This compound is typically encountered in its dihydrochloride salt form, enhancing its solubility in water, which is advantageous for various applications in research and industry .

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Acylation Reactions: The carbonyl group can undergo acylation, forming amides or other derivatives depending on the acylating agent used.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, which are valuable intermediates in organic synthesis.

These reactions make it a versatile building block in organic chemistry .

Research indicates that 5-Aminopiperidin-2-one;dihydrochloride exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown its efficacy against certain bacterial strains, suggesting potential use in developing antimicrobial agents.
  • CNS Activity: It has been investigated for its effects on the central nervous system, showing promise in modulating neurotransmitter systems.
  • Potential Anticancer Activity: Preliminary studies suggest that it may inhibit certain cancer cell lines, warranting further investigation into its mechanisms of action .

The synthesis of 5-Aminopiperidin-2-one;dihydrochloride can be achieved through several methods:

  • Cyclization of Amino Acids: Starting from amino acids such as L-proline, cyclization can yield piperidine derivatives which are subsequently functionalized.
  • Reduction of Piperidinones: The corresponding piperidinones can be reduced using reducing agents (e.g., lithium aluminum hydride) to obtain the desired amino compound.
  • Direct Amination: Piperidine derivatives can undergo direct amination using ammonia or amines under specific conditions to introduce the amino group at the 5-position.

Each method offers distinct advantages depending on the desired yield and purity of the final product .

5-Aminopiperidin-2-one;dihydrochloride finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs, particularly those targeting neurological disorders and infections.
  • Chemical Research: Utilized as a building block for developing new compounds with potential therapeutic effects.
  • Biotechnology: Its properties make it suitable for use in biochemical assays and studies related to enzyme activity and protein interactions .

Studies examining the interactions of 5-Aminopiperidin-2-one;dihydrochloride with biological macromolecules reveal insights into its mechanism of action:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can elucidate its pharmacokinetics and potential side effects.
  • Enzyme Inhibition Assays: These studies help determine its efficacy as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor

Several compounds share structural similarities with 5-Aminopiperidin-2-one;dihydrochloride. Here is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
1-AminopiperidineC5H12N2Lacks carbonyl group; primarily used as a building block.
4-AminopiperidineC5H12N2Different amino positioning; known for distinct pharmacological properties.
N-Methylpiperidin-4-amineC6H14N2Methylated amine; exhibits different biological activities.
3-AminopiperidineC5H12N2Varies in biological activity due to different positioning of amino group.

The unique combination of functional groups in 5-Aminopiperidin-2-one;dihydrochloride contributes to its distinctive reactivity and biological profile compared to these similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

186.0326684 g/mol

Monoisotopic Mass

186.0326684 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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